

# Antiviral Efficacy Comparison: Ensitrelvir vs. Ritonavir-boosted Nirmatrelvir

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## Compound Focus: Ensitrelvir Fumarate

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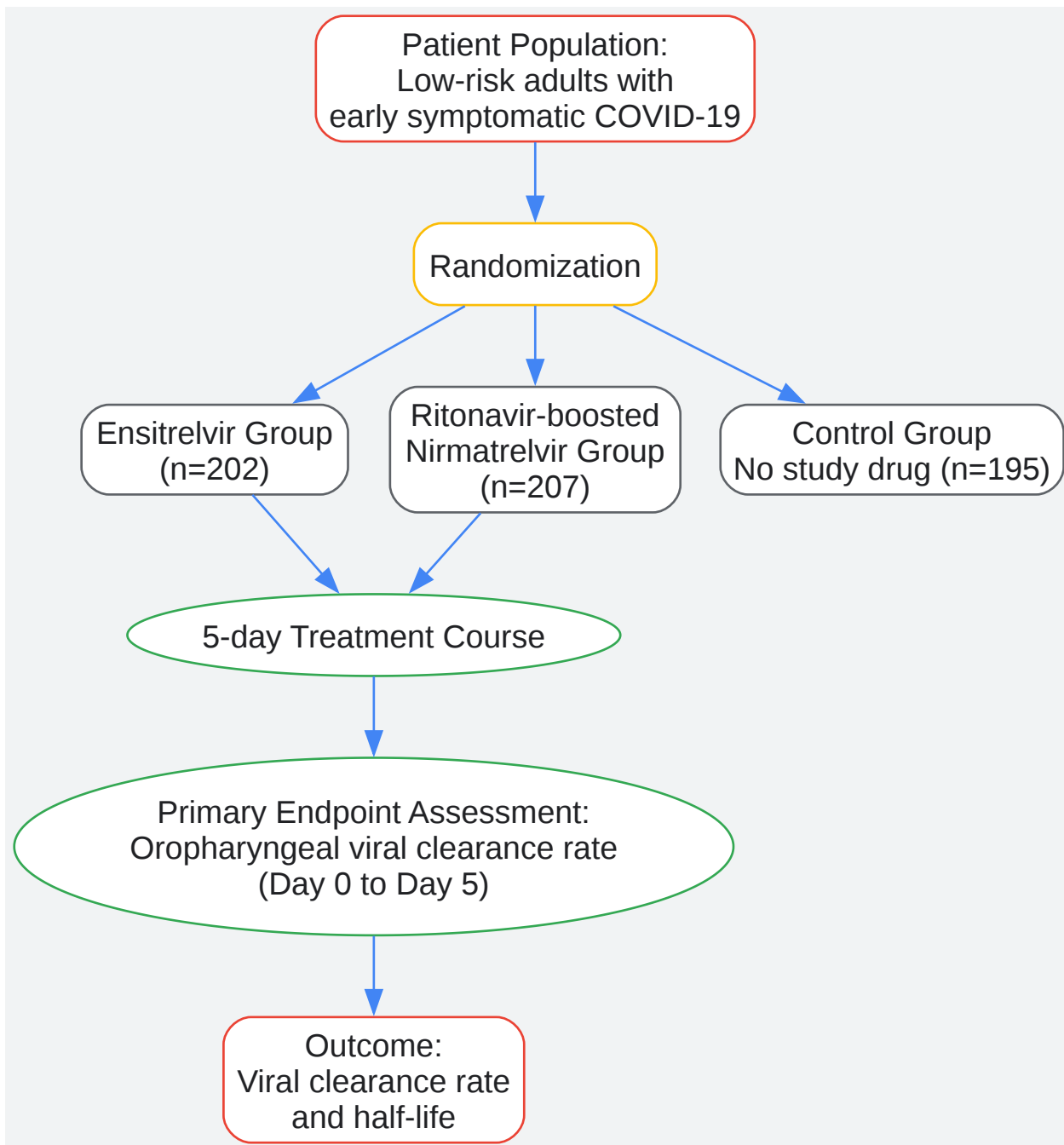
Metric	Ensitrelvir	Ritonavir-boosted Nirmatrelvir	No Study Drug (Control)
Viral Clearance Half-life (Median)	5.9 hours [1]	5.2 hours [1]	11.6 hours [1]
Viral Clearance Rate vs. Control	82% faster [1]	116% faster [1]	—
Relative Clearance (Head-to-Head)	16% slower than nirmatrelvir [1]	— (Reference)	—
Viral Rebound Rate	5% (10/202 patients) [1]	7% (15/207 patients) [1]	Not reported
Symptom Resolution vs. Control	32% faster [2]	38% faster [2]	—

## Experimental Protocol Overview

The comparative data in the table above primarily comes from the **PLATCOV trial**, an open-label, phase 2, randomized, controlled study. Here is a summary of its key methodological details [1]:

- **Objective:** To compare the clinical antiviral effects of oral ensitrelvir versus oral ritonavir-boosted nirmatrelvir.
- **Study Design:** Randomized low-risk adult outpatients (aged 18-60) with early symptomatic COVID-19 (less than 4 days of symptoms).
- **Population:** 604 patients were enrolled and assigned to ensitrelvir (n=202), ritonavir-boosted nirmatrelvir (n=207), or no study drug (n=195).
- **Primary Endpoint:** Oropharyngeal SARS-CoV-2 viral clearance rate between day 0 and day 5.
- **Viral Load Measurement:** Participants provided oropharyngeal swabs on day 0, then two swabs daily from days 1 to 7, and single swabs on days 10 and 14. Viral densities were measured in standardized paired swab eluates.
- **Data Analysis:** Viral clearance rates were derived using a Bayesian hierarchical linear model fitted to log<sub>10</sub> viral densities.

The diagram below illustrates the core workflow of this trial design.

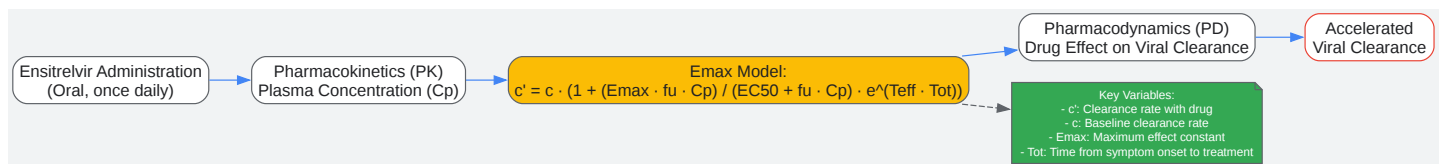


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## Mechanism of Action and Viral Dynamics

Both ensitrelvir and nirmatrelvir are **SARS-CoV-2 main protease (3CL protease) inhibitors** [1] [3]. They work by selectively inhibiting the viral enzyme essential for replication, thereby suppressing the production of infectious viral particles.

Research using mathematical modeling has provided deeper insights into how ensitrelvir achieves its viral reduction. The drug's effect is characterized by promoting the clearance of both infectious and non-infectious virus particles from the system, an effect that depends on the plasma concentration of the drug [4]. This relationship is described by an **E<sub>max</sub> model**, where the maximum effect is influenced by how quickly treatment is started after symptom onset [4]. The following diagram outlines this drug effect model.



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## Emerging Applications and Regulatory Status

Recent research has expanded the potential use of ensitrelvir beyond treatment to include **post-exposure prophylaxis (PEP)**.

- **Prevention of COVID-19:** The phase 3 **SCORPIO-PEP trial** demonstrated that when household contacts of an infected person took ensitrelvir within 72 hours of the index patient's symptom onset, it significantly reduced the risk of developing symptomatic COVID-19. The risk was reduced by **67%** at day 10 compared to placebo (2.9% vs. 9.0%) [5] [3] [6].
- **Regulatory Progress:** Based on these results, the U.S. Food and Drug Administration (FDA) has accepted a New Drug Application for ensitrelvir for PEP, with a decision expected by June 2026. If approved, it would be the first oral therapy for preventing COVID-19 after exposure [3].

It is worth noting that another large phase 3 treatment trial, SCORPIO-HR, while confirming ensitrelvir's strong antiviral activity (e.g., a 0.72 log<sub>10</sub> greater reduction in viral RNA by day 4 and rapid clearance of infectious virus), did not meet its primary endpoint of a statistically significant reduction in the time to sustained symptom resolution compared to placebo [7] [8]. This highlights that potent antiviral effects do not always directly translate into faster symptom relief in all study populations.

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## References

1. Antiviral efficacy of oral ensitrelvir versus oral ritonavir- ... [sciencedirect.com]
2. Trial data show ensitrelvir has potent antiviral activity ... [cidrap.umn.edu]
3. FDA Accepts Shionogi's Ensitrelvir NDA as the First Oral ... [shionogi.com]
4. Modeling the Impact of Ensitrelvir on SARS-CoV-2 ... [pmc.ncbi.nlm.nih.gov]
5. CROI 2025: Acute and Postacute COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
6. Late-Breaking at CROI 2025: SCORPIO-PEP Phase 3 Trial [shionogi.com]
7. Ensitrelvir for the Treatment of Nonhospitalized Adults with ... [pmc.ncbi.nlm.nih.gov]
8. Results from the SCORPIO-HR, Phase 3 ... - PubMed [pubmed.ncbi.nlm.nih.gov]

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